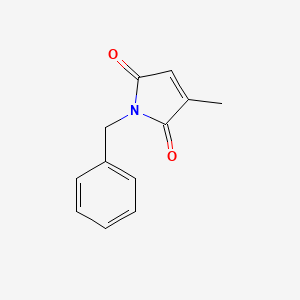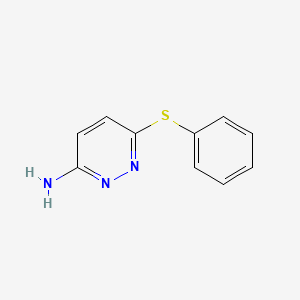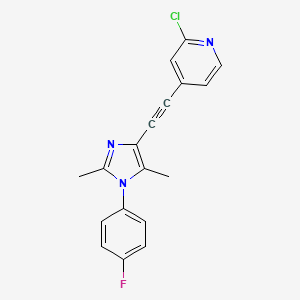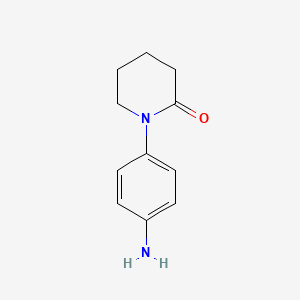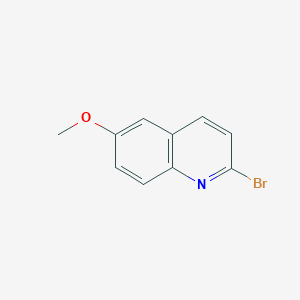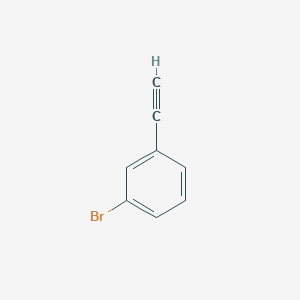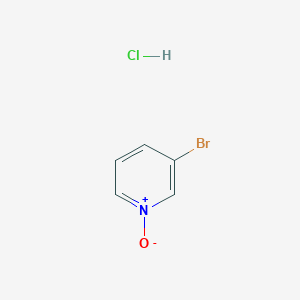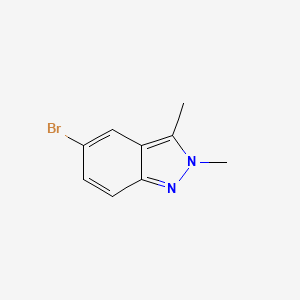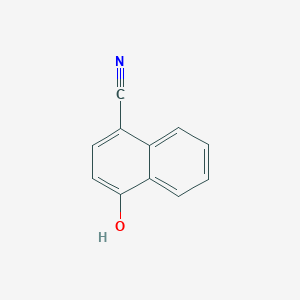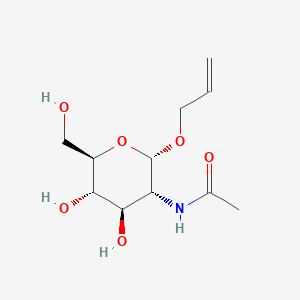
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Vue d'ensemble
Description
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as AADG, is a synthetic compound used in a variety of scientific research applications. It is a cyclic glycoside composed of a glucose unit and a 2-acetamido-2-deoxy-alpha-D-glucose unit, linked together by an allyl group. AADG has been used in the study of enzymatic reactions, as well as in the synthesis of complex carbohydrates and other compounds.
Applications De Recherche Scientifique
1. Synthesis of Lipopolysaccharide Epitopes
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside plays a role in synthesizing specific lipopolysaccharide epitopes of bacteria like Chlamydia. It is used in the preparation of glycosides and haptens, which are vital for understanding and defining the epitope specificities of antibodies against bacterial lipopolysaccharides (Kosma et al., 1990).
2. Glycosidation Processes
The compound is involved in the study of side products during glycosidation processes. Understanding these processes and their by-products is crucial for refining synthetic methodologies in carbohydrate chemistry (Madaj et al., 2002).
3. Preparation of Chitobiose Derivatives
In carbohydrate chemistry, this compound aids in the synthesis of chitobiose derivatives, which are significant for various biological functions. These derivatives find applications in studying carbohydrate structures and their functions (Warren & Jeanloz, 1977).
4. Structural Studies of Cell-Wall Components
The compound is instrumental in synthesizing structural components of bacterial cell walls. These synthetic studies help in understanding the complex structures of microbial cell walls, aiding in microbiological and pharmacological research (Warren et al., 1978).
5. Oligosaccharide Synthesis
It serves as a building block in the synthesis of oligosaccharides, which are key components in numerous biological processes. The synthesis of these oligosaccharides helps in studying various biochemical pathways and their applications in biotechnology and medicine (Nashed et al., 1984).
6. Synthesis of Antigens
This compound is used in synthesizing copolymer antigens. These synthetic antigens are critical for immunological research, helping in the development of vaccines and understanding immune responses (Roy & Tropper, 1988).
7. Synthesis of Glycoprotein-Related Structures
It is essential in the synthesis of structures related to asparagine-linked type glycoproteins, which are pivotal in cellular processes. Understanding these structures can provide insights into cellular mechanisms and potential therapeutic targets (Nishimura et al., 1990).
Mécanisme D'action
Target of Action
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides
Mode of Action
It is known that the compound interacts with its targets by virtue of its structural similarity to naturally occurring sugars .
Biochemical Pathways
Given its structural similarity to naturally occurring sugars, it may be involved in pathways related to carbohydrate metabolism .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its structural similarity to naturally occurring sugars, it may influence processes such as cell signaling, energy production, and other metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
Analyse Biochimique
Biochemical Properties
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the modification of glycoproteins and glycolipids. It interacts with enzymes such as N-acetylglucosaminidase, which is involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids . This interaction is crucial for the degradation and recycling of these biomolecules. Additionally, this compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids, thereby influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of glycosylated receptors and enzymes on the cell surface . It can alter gene expression by affecting the glycosylation status of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by serving as a substrate for metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of glycosidases and glycosyltransferases, either inhibiting or activating their enzymatic activity . This binding can lead to changes in the conformation and function of these enzymes, ultimately affecting the glycosylation patterns of proteins and lipids. Additionally, this compound can influence gene expression by modulating the glycosylation of transcription factors, thereby altering their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cellular function by promoting glycosylation and stabilizing glycoproteins and glycolipids . At high doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycosylation and carbohydrate metabolism . It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of sugar moieties from proteins and lipids . These interactions can influence the levels of various metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the Golgi apparatus, where glycosylation processes occur, or to lysosomes, where glycosidases are active . The localization of this compound can significantly impact its ability to modulate cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLRLITULFAIEW-ILAIQSSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in the research presented?
A1: this compound serves as a crucial acceptor molecule in the chemoenzymatic synthesis of oligosaccharides mimicking the O-antigen motif of Shigella flexneri serotypes 1b and 3a. [] The research demonstrates that engineered variants of the enzyme amylosucrase exhibit a significantly enhanced specificity towards this specific acceptor. [] This enhanced specificity allows for the regioselective transfer of a glucose moiety from sucrose (the donor) to the acceptor, forming a key building block for the target oligosaccharides. []
Q2: Why is engineering the specificity of amylosucrase towards this compound important for this research?
A2: Amylosucrase naturally utilizes sucrose as a glucosyl donor but displays limited affinity for non-natural acceptors like this compound. [] By engineering its acceptor binding site, researchers were able to create enzyme variants with significantly enhanced specificity towards this specific acceptor. [] This breakthrough allows for the controlled and efficient enzymatic synthesis of specific glucosylated building blocks, which are not easily accessible through traditional chemical synthesis alone. These building blocks are then further modified and incorporated into larger oligosaccharide structures that mimic the Shigella flexneri O-antigen, potentially leading to the development of novel carbohydrate-based vaccines. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




